REACTION_CXSMILES
|
[Al:1].CC(O[Al]OC=O)=O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([O-:13])=[O:12].[Al+3:1].[N+:11]([O-:14])([O-:13])=[O:12].[N+:11]([O-:14])([O-:13])=[O:12] |f:1.2,5.6.7.8,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O[Al]OC=O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
62.9 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
26.98 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution was prepared
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
to yield a 6.4 wt. %
|
Type
|
TEMPERATURE
|
Details
|
heating to a boil
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a Whatman #5
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
A mixture of 200 g of the basic aluminum nitrate solution and 576.1 g of the aluminum formoacetate solution
|
Type
|
FILTRATION
|
Details
|
filtered through a Whatman #5
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
1 h |
Name
|
aluminum nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |